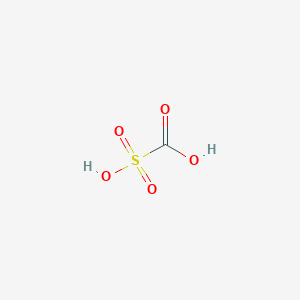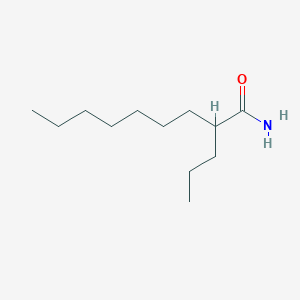
Hydroxy(oxo)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(oxo)methanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of both hydroxyl and oxo groups attached to a methanesulfonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(oxo)methanesulfonic acid can be synthesized through several methods. One common approach involves the oxidation of methanesulfonic acid using strong oxidizing agents such as hydrogen peroxide or ozone. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the hydroxy(oxo) derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and catalytic oxidation are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler sulfonic acids.
Substitution: The hydroxyl and oxo groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, ozone, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Hydroxy(oxo)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of hydroxy(oxo)methanesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and oxo groups. These groups can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Hydroxy(oxo)methanesulfonic acid can be compared with other sulfonic acids such as methanesulfonic acid and ethane sulfonic acid. While all these compounds share a common sulfonic acid backbone, this compound is unique due to the presence of both hydroxyl and oxo groups. This gives it distinct chemical properties and reactivity, making it valuable for specific applications.
List of Similar Compounds
- Methanesulfonic acid
- Ethane sulfonic acid
- Propane sulfonic acid
These compounds differ in their molecular structure and reactivity, but all belong to the broader family of sulfonic acids.
Properties
CAS No. |
478796-10-0 |
|---|---|
Molecular Formula |
CH2O5S |
Molecular Weight |
126.09 g/mol |
IUPAC Name |
sulfoformic acid |
InChI |
InChI=1S/CH2O5S/c2-1(3)7(4,5)6/h(H,2,3)(H,4,5,6) |
InChI Key |
DIORMHZUUKOISG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)


![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)


